molecular formula C21H27N3O4S B215600 N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide

N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide

Numéro de catalogue B215600
Poids moléculaire: 417.5 g/mol
Clé InChI: HVTBGKVERWZAKJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide, also known as DEAB, is a chemical compound that has been extensively studied for its potential therapeutic applications. DEAB is a small molecule inhibitor that has been shown to have an inhibitory effect on the enzyme aldehyde dehydrogenase (ALDH). ALDH is an important enzyme that plays a crucial role in the metabolism of many drugs and toxins. Inhibition of ALDH has been shown to have potential therapeutic applications in various diseases, including cancer and cardiovascular diseases.

Mécanisme D'action

N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide works by inhibiting the activity of ALDH. ALDH is an important enzyme that plays a crucial role in the metabolism of many drugs and toxins. Inhibition of ALDH leads to the accumulation of toxic metabolites, which can have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide has been shown to have a variety of biochemical and physiological effects. In cancer research, N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide has been shown to reduce the CSC population and inhibit tumor growth. In cardiovascular research, N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide has been shown to increase the bioavailability of nitroglycerin, leading to improved therapeutic efficacy.

Avantages Et Limitations Des Expériences En Laboratoire

N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized in a laboratory setting. However, one limitation is that it has a short half-life, which can make it difficult to use in long-term experiments.

Orientations Futures

There are several future directions for N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide research. One direction is to further explore its potential therapeutic applications in cancer research. Another direction is to investigate its potential role in the treatment of cardiovascular diseases. Additionally, further research is needed to better understand its mechanism of action and its potential side effects.

Méthodes De Synthèse

The synthesis of N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide is a complex process that involves several steps. The first step involves the synthesis of 4-[(diethylamino)sulfonyl]phenylamine, which is then reacted with 3-(isobutyrylamino)benzoic acid to form N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide. The synthesis of N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide requires expertise in organic chemistry and is typically carried out in a laboratory setting.

Applications De Recherche Scientifique

N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide has been extensively studied for its potential therapeutic applications. In cancer research, N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide has been shown to have a potential role in cancer stem cell (CSC) research. CSCs are a subpopulation of cancer cells that are believed to be responsible for tumor initiation, progression, and recurrence. N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide has been shown to inhibit the activity of ALDH, which is a CSC marker. Inhibition of ALDH has been shown to reduce the CSC population and inhibit tumor growth.
In cardiovascular research, N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide has been shown to have a potential role in the treatment of heart failure. ALDH has been shown to play a crucial role in the metabolism of nitroglycerin, a drug used in the treatment of heart failure. Inhibition of ALDH has been shown to increase the bioavailability of nitroglycerin, leading to improved therapeutic efficacy.

Propriétés

Nom du produit

N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide

Formule moléculaire

C21H27N3O4S

Poids moléculaire

417.5 g/mol

Nom IUPAC

N-[4-(diethylsulfamoyl)phenyl]-3-(2-methylpropanoylamino)benzamide

InChI

InChI=1S/C21H27N3O4S/c1-5-24(6-2)29(27,28)19-12-10-17(11-13-19)22-21(26)16-8-7-9-18(14-16)23-20(25)15(3)4/h7-15H,5-6H2,1-4H3,(H,22,26)(H,23,25)

Clé InChI

HVTBGKVERWZAKJ-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C

SMILES canonique

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.